Chloride Ionophore IV (CAS: 187404-67-7): A Technical Guide for Researchers
Chloride Ionophore IV (CAS: 187404-67-7): A Technical Guide for Researchers
An In-depth Examination of a Key Tool in Chloride Ion Transport Research and its Therapeutic Potential
Chloride Ionophore IV, with the CAS number 187404-67-7, is a synthetic, neutral ionophore that has garnered significant attention for its selective transport of chloride ions across lipid membranes. This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, experimental applications, and potential therapeutic uses for researchers, scientists, and drug development professionals.
Physicochemical Properties and Synthesis
Chloride Ionophore IV, chemically known as 4,5-Bis-[N′-(butyl)thioureido]-2,7-di-tert-butyl-9,9-dimethylxanthene, is a white to off-white powder. Its structure, featuring a xanthene backbone with two butylthiourea groups, is crucial for its function. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 187404-67-7 | |
| Molecular Formula | C₃₃H₅₀N₄OS₂ | |
| Molecular Weight | 582.91 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (8.33 mg/mL with sonication) | |
| Storage | 4°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month. |
Synthesis:
The synthesis of Chloride Ionophore IV is achieved through a thiourea-forming reaction. The core of this process involves the nucleophilic addition of the amine groups of a diamine precursor to an isothiocyanate.
Caption: Synthesis of Chloride Ionophore IV.
Mechanism of Action
Chloride Ionophore IV facilitates the transport of chloride ions (Cl⁻) across lipid bilayers, a process that is otherwise thermodynamically unfavorable.[1] Its mechanism relies on the formation of a reversible complex with a chloride ion. The thiourea (B124793) groups in the ionophore's structure act as hydrogen bond donors, creating a binding pocket that selectively encapsulates a chloride ion.[1] This neutral complex can then diffuse across the hydrophobic core of the cell membrane, releasing the chloride ion on the other side and thus dissipating the chloride concentration gradient.
Caption: Mechanism of Chloride Transport.
Experimental Protocols
Synthesis of Chloride Ionophore IV
This protocol outlines the laboratory synthesis of Chloride Ionophore IV.
Materials:
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4,5-Diamino-2,7-di-tert-butyl-9,9-dimethylxanthene
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Butyl isothiocyanate
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)
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Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
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Magnetic stirrer and stir bar
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Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 4,5-diamino-2,7-di-tert-butyl-9,9-dimethylxanthene in anhydrous DCM or THF.
-
Add 2.2 equivalents of butyl isothiocyanate to the solution.
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Stir the reaction mixture at room temperature for 12-24 hours.
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Monitor the progress of the reaction by TLC.
-
Upon completion, the solvent is typically removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.
In Vitro Chloride Transport Assay (Adapted from Calcein Quenching Assay)
This protocol provides a method to assess the chloride transport activity of Chloride Ionophore IV using large unilamellar vesicles (LUVs) and a chloride-sensitive fluorescent dye like lucigenin.
Materials:
-
Phospholipids (e.g., POPC)
-
Chloride-sensitive fluorescent dye (e.g., lucigenin)
-
Chloride Ionophore IV
-
Buffer solutions (e.g., HEPES) with and without chloride salts (e.g., NaCl, NaNO₃)
-
Extruder for LUV preparation
-
Fluorometer
Procedure:
-
LUV Preparation: Prepare LUVs containing the chloride-sensitive dye by extrusion. The internal buffer should be chloride-free (e.g., containing NaNO₃).
-
Assay Setup: Suspend the LUVs in an external buffer containing a high concentration of chloride (e.g., NaCl).
-
Baseline Measurement: Record the baseline fluorescence of the LUV suspension.
-
Ionophore Addition: Add a solution of Chloride Ionophore IV in a suitable solvent (e.g., DMSO) to the LUV suspension.
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Fluorescence Quenching: Monitor the decrease in fluorescence over time. The influx of chloride ions into the vesicles will quench the fluorescence of the entrapped dye.
-
Data Analysis: The rate of fluorescence quenching is proportional to the rate of chloride transport mediated by the ionophore.
In Vivo Monitoring of Chloride Levels in a Cystic Fibrosis Mouse Model
This protocol describes the use of optical nanosensors incorporating Chloride Ionophore IV to monitor interstitial fluid chloride levels in a cystic fibrosis mouse model.[2]
Materials:
-
Chloride Ionophore IV
-
Chromoionophore (e.g., CHIV)
-
Poly(vinyl chloride) (PVC) and a plasticizer (e.g., DOS)
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Tridodecylmethylammonium chloride (TTDMAC)
-
Tetrahydrofuran (THF)
-
Pluronic F-127
-
Cystic fibrosis mouse model (e.g., with CFTR mutation)
-
In vivo imaging system (IVIS)
Procedure:
-
Nanosensor Fabrication: Prepare the chloride-selective nanosensors by encapsulating the ionophore, chromoionophore, and other components within a polymer matrix.
-
Animal Preparation: Anesthetize the cystic fibrosis mouse model according to approved protocols.
-
Nanosensor Administration: Subcutaneously inject the nanosensor suspension into the region of interest.
-
Imaging: Acquire fluorescence images using an in vivo imaging system at appropriate excitation and emission wavelengths.
-
Pharmacological Intervention: Administer a therapeutic agent expected to modulate chloride levels.
-
Time-course Monitoring: Continuously monitor the fluorescence changes over time to track the dynamics of interstitial chloride concentration in response to the treatment.[2]
Therapeutic and Research Applications
Cystic Fibrosis
Cystic fibrosis is a genetic disorder characterized by defective chloride transport due to mutations in the CFTR protein.[3][4] Chloride Ionophore IV has shown promise in preclinical models by providing an alternative pathway for chloride transport, potentially compensating for the dysfunctional CFTR channels.[1] In vivo studies using nanosensors with this ionophore have demonstrated the ability to monitor chloride level changes in response to treatment in cystic fibrosis mouse models.[2]
Cancer
Disruption of ion homeostasis is increasingly recognized as a strategy to induce apoptosis in cancer cells.[5][6] Synthetic ionophores, by altering intracellular chloride concentrations, can trigger the apoptotic cascade.[6] While specific studies on Chloride Ionophore IV's anticancer activity are emerging, the principle suggests its potential as a therapeutic agent by inducing programmed cell death in malignant cells. The disruption of the chloride gradient can lead to mitochondrial membrane potential changes, cytochrome c release, and subsequent caspase activation.[6]
Caption: Potential Apoptosis Induction Pathway.
Ion-Selective Electrodes
Chloride Ionophore IV is a key component in the fabrication of highly selective chloride ion-selective electrodes (ISEs).[1] These sensors are used for the accurate determination of chloride ion activity in various samples, including biological fluids.
Recommended Membrane Composition for a Chloride-Selective Electrode:
| Component | Weight % |
| Chloride Ionophore IV | 1.0 |
| Tridodecylmethylammonium chloride (TDMACl) | 0.5 |
| 2-Nitrophenyloctyl ether (o-NPOE) | 65.5 |
| Poly(vinyl chloride) (PVC) | 33.0 |
Summary and Future Directions
Chloride Ionophore IV is a versatile and powerful tool for studying and manipulating chloride transport. Its well-defined mechanism of action and synthetic accessibility make it valuable for basic research in membrane transport and cell physiology. Furthermore, its potential to restore chloride flux in conditions like cystic fibrosis and to induce apoptosis in cancer cells highlights its promise as a lead compound for drug development. Future research will likely focus on optimizing its selectivity and delivery for therapeutic applications and expanding its use in the development of advanced diagnostic sensors.
References
- 1. Altered chloride ion channel kinetics associated with the delta F508 cystic fibrosis mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determinants of Ion-Transporter Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iiserpune.ac.in [iiserpune.ac.in]
- 4. Ion channels and apoptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. redalyc.org [redalyc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
